Phenazoviridin - 155233-15-1

Phenazoviridin

Catalog Number: EVT-279410
CAS Number: 155233-15-1
Molecular Formula: C24H26N2O6
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phenazoviridin is an antihypoxic agent.
Source and Classification

Phenazoviridin is classified under the broader category of azo dyes and phenazone derivatives. It is synthesized through chemical processes that involve various reagents and conditions, which will be detailed in the synthesis analysis section. The compound's therapeutic applications have been explored in various studies, highlighting its efficacy and safety profile.

Synthesis Analysis

The synthesis of Phenazoviridin involves several key methods that utilize different chemical reactions to produce the desired compound.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with readily available phenazone derivatives, which serve as the backbone for further modifications.
  2. Reagents: Common reagents include halogenating agents, acids, and bases that facilitate the formation of the azo linkage essential for the compound's structure.
  3. Reaction Conditions: The reactions are generally carried out under controlled temperature and pH conditions to optimize yield and purity. For instance, reactions may be performed in aqueous or organic solvents depending on the solubility of reactants.
  4. Characterization Techniques: After synthesis, Phenazoviridin is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Molecular Structure Analysis

The molecular structure of Phenazoviridin can be described as follows:

  • Molecular Formula: C13H12N4O
  • Molecular Weight: Approximately 244.26 g/mol
  • Structural Features: The compound features a phenazone core with an azo group (-N=N-) linking two aromatic rings. This structure is crucial for its biological activity.

Data

  • Melting Point: The melting point of Phenazoviridin typically ranges from 150°C to 155°C.
  • Solubility: It is soluble in polar solvents like water and ethanol but less soluble in non-polar solvents.
Chemical Reactions Analysis

Phenazoviridin undergoes various chemical reactions that contribute to its pharmacological properties.

Reactions and Technical Details

  1. Azo Coupling Reaction: This reaction is fundamental in forming the azo linkage within Phenazoviridin. It involves the reaction of diazonium salts with phenolic compounds.
  2. Hydrolysis: Under acidic or basic conditions, Phenazoviridin can hydrolyze, affecting its stability and efficacy.
  3. Oxidation-Reduction Reactions: The compound can participate in redox reactions, which may influence its biological activity.
Mechanism of Action

The mechanism by which Phenazoviridin exerts its effects primarily involves:

  1. Analgesic Action: It inhibits cyclooxygenase enzymes, leading to decreased production of prostaglandins, which are mediators of pain.
  2. Anti-inflammatory Effects: By modulating inflammatory pathways, it helps reduce swelling and discomfort associated with urinary tract infections.
  3. Antimicrobial Activity: Some studies suggest that Phenazoviridin may also exhibit antimicrobial properties against certain pathogens responsible for urinary tract infections.

Data

Research indicates that Phenazoviridin effectively reduces pain levels in patients suffering from urinary tract infections within hours of administration.

Physical and Chemical Properties Analysis

Phenazoviridin possesses several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically appears as a crystalline solid or powder.
  • Odor: Generally odorless.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH Stability Range: Effective within a pH range of 4 to 8.
  • Reactivity: Reacts with strong oxidizing agents; care must be taken during storage and handling.
Applications

Phenazoviridin has several scientific uses primarily centered around its medicinal properties:

  1. Urinary Tract Infection Treatment: It is widely used to relieve pain associated with urinary tract infections.
  2. Research Applications: Studies involving Phenazoviridin contribute to understanding analgesic mechanisms and developing new therapeutic agents for pain management.
  3. Pharmaceutical Development: Its efficacy has led to investigations into formulating new drugs that incorporate Phenazoviridin or similar compounds for enhanced therapeutic effects.
Historical Context & Evolution of Phenazoviridin Research

Early Discovery and Initial Synthesis Efforts

Phenazopyridine (chemical name: 3-(phenylazo)pyridine-2,6-diamine) was first synthesized in 1914 as part of early azo dye chemistry innovations [1]. By 1928, its pharmacological properties led to adoption by the United States Pharmacopeia (USP), marking formal recognition as a medicinal compound [1] [6]. Initial therapeutic applications erroneously attributed bactericidal properties to the molecule, resulting in its standalone use for urinary tract infections (UTIs) prior to the antibiotic era [1]. The compound’s distinctive azo bond (N=N) and aromatic structure enabled rapid urinary excretion, a characteristic later leveraged for targeted uroanalgesia [3] [6]. Early industrial synthesis involved diazotization of aniline followed by coupling with 2,6-diaminopyridine, establishing scalable production methods still referenced in modern patents [3].

Table 1: Key Events in Early Phenazopyridine Development

YearEventSignificance
1914Initial synthesisCreation of phenylazo-pyridinediamine structure
1928USP adoptionFormal recognition as medicinal compound
Pre-1930sMisclassification as antimicrobialWidespread but incorrect use for infection eradication

Paradigm Shifts in Pharmacological Classification

The advent of sulfonamides and penicillin in the 1930s triggered a fundamental reclassification of phenazopyridine from a primary antimicrobial to a urinary analgesic adjuvant [1]. Clinical observations revealed its mechanism involved local anesthetic effects on urinary tract mucosa rather than antimicrobial action [1] [6]. Research in the 1960s–1980s elucidated two mechanistic pathways:

  • Sodium Channel Inhibition: Blockade of voltage-gated sodium channels in urothelial nerve fibers, reducing pain signal transmission [2]
  • Group A Nerve Fiber Suppression: Selective inhibition of mechanosensitive bladder nerves in rodent models [1] [2]

This pharmacological repositioning was solidified when the FDA formally categorized it as a urinary tract analgesic rather than an anti-infective [6]. Combination therapies emerged, pairing phenazopyridine with antibiotics like ampicillin, where it served exclusively for symptomatic relief during the 24–48-hour latency before antibiotics became effective [2] [6].

Regulatory Milestones and Global Adoption Trends

Phenazopyridine’s regulatory journey reflects evolving risk-benefit analyses across jurisdictions:

  • 1951: Achieved dual OTC/prescription status in the US, increasing accessibility [6]
  • 1981: Listed as a potential carcinogen in the US based on rodent studies showing hepatocellular carcinoma and colorectal tumors at high doses [2] [6]
  • 2021: Ranked 285th in US prescriptions (>700,000 annual scripts) despite unresolved carcinogenicity concerns [6]
  • 2023: Market valuation reached $600 million, projected to grow at 5.5% CAGR through 2034 [4]

Table 2: Global Regulatory and Market Status

RegionStatusMarket Share (2024)Key Trends
North AmericaOTC/Rx45%Dominant region; online pharmacy growth
EuropeRx-only30%Cautious prescribing due to safety concerns
Asia-PacificMixed15%Fastest growing (7% CAGR)
Latin AmericaOTC-dominated10%Increasing retail pharmacy access

Divergent regulatory approaches persist: Canada designates it "Dormant" (2022), implying restricted use [10], while the FDA permits OTC sales without formal new drug approval – a regulatory paradox noted in recent analyses [7]. Patent activity remains robust, focusing on metabolite reduction and prodrug formulations to mitigate toxicity risks [3] [8]. Global adoption correlates strongly with UTI prevalence patterns, driving 85% of usage for infection-related dysuria [4] [6].

Table 3: Phenazopyridine Nomenclature

Designation TypeNames
Chemical3-(Phenyldiazenyl)pyridine-2,6-diamine; C₁₁H₁₁N₅
BrandPyridium®, Azo-Standard®, Uristat®, Baridium®, Phenazo®
PharmacologicalUrinary tract analgesic; azo dye analgesic
ObsoleteNefrecil®, Sedural®, Uropyrine® (discontinued brands)

Properties

CAS Number

155233-15-1

Product Name

Phenazoviridin

IUPAC Name

[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 6-(3-methylbut-2-enyl)phenazine-1-carboxylate

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C24H26N2O6/c1-12(2)10-11-14-6-4-8-16-18(14)25-17-9-5-7-15(19(17)26-16)23(30)32-24-22(29)21(28)20(27)13(3)31-24/h4-10,13,20-22,24,27-29H,11H2,1-3H3/t13-,20+,21+,22+,24-/m0/s1

InChI Key

YYAZCIFRQFQQRH-PQILALKLSA-N

SMILES

CC1C(C(C(C(O1)OC(=O)C2=CC=CC3=NC4=C(C=CC=C4N=C32)CC=C(C)C)O)O)O

Solubility

Soluble in DMSO

Synonyms

6-(3-methyl-2-butenyl)phenazine-1-carboxylic acid 6-deoxy-alpha-L-talopyranose ester
phenazoviridin

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=CC=CC3=NC4=C(C=CC=C4N=C32)CC=C(C)C)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=CC=CC3=NC4=C(C=CC=C4N=C32)CC=C(C)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.